molecular formula C8H15ClN2 B7952250 1-Aminocycloheptanecarbonitrile hydrochloride

1-Aminocycloheptanecarbonitrile hydrochloride

Cat. No.: B7952250
M. Wt: 174.67 g/mol
InChI Key: WFBWTRLUEIHISO-UHFFFAOYSA-N
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Description

1-Aminocycloheptanecarbonitrile hydrochloride is a cycloheptane-derived compound featuring an amine group and a nitrile moiety, stabilized as a hydrochloride salt. These analogs are frequently utilized in pharmaceutical intermediates or as chiral building blocks in organic synthesis .

Properties

IUPAC Name

1-aminocycloheptane-1-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.ClH/c9-7-8(10)5-3-1-2-4-6-8;/h1-6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBWTRLUEIHISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminocycloheptanecarbonitrile hydrochloride can be synthesized through several methods, including the cyclization of linear precursors or the functionalization of cycloheptane derivatives. One common method involves the reaction of cycloheptanone with ammonia and hydrogen cyanide under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Aminocycloheptanecarbonitrile hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

1-Aminocycloheptanecarbonitrile hydrochloride is widely used in scientific research due to its versatility as an intermediate. It finds applications in:

  • Chemistry: As a building block for the synthesis of complex organic molecules.

  • Biology: In the study of enzyme inhibitors and receptor ligands.

  • Medicine: In the development of pharmaceuticals, particularly in the design of new drugs.

  • Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-aminocycloheptanecarbonitrile hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary depending on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Structural and Physical Properties

The following table highlights key structural and physical differences between 1-Aminocycloheptanecarbonitrile hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility/Stability CAS Number Reference ID
1-Aminocycloheptanecarbonitrile HCl* C₈H₁₃ClN₂ 188.66 (calc.) Not reported Likely hygroscopic (based on analogs) Not provided
1-Amino-1-cyclopropanecarbonitrile HCl C₄H₇ClN₂ 118.56 214–220 Soluble in polar solvents 127946-77-4
4-Aminocyclohexanecarbonitrile HCl C₇H₁₁ClN₂ 158.63 Not reported Stable in aqueous conditions 1303968-08-2
trans-4-Aminocyclohexanol HCl C₆H₁₂ClNO 157.62 110 Soluble in water, ethanol 27489-62-9
1-Aminoadamantane HCl C₁₀H₁₈ClN 187.71 360 (dec.) High thermal stability 665-66-7

Notes:

  • Cyclopropane and cyclohexane analogs exhibit lower molecular weights and distinct melting points compared to the hypothetical cycloheptane derivative.
  • The adamantane derivative (1-Aminoadamantane HCl) shows exceptional thermal stability, likely due to its rigid cage structure .

Pharmacological and Industrial Relevance

  • Cyclopropane and Cyclohexane Analogs: Used in drug intermediates (e.g., Pramipexole HCl linked to 4-aminocyclohexanol HCl ).
  • Adamantane Derivative: Known for antiviral applications, leveraging its lipid solubility and stability .
  • Nitrile-Containing Analogs : The nitrile group enhances metabolic stability, making these compounds valuable in kinase inhibitor development .

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